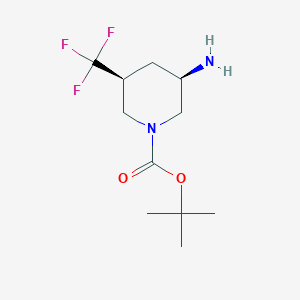

tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

Übersicht

Beschreibung

“tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate” is a chemical compound that contains a tert-butyl group . The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations . It also has relevance in nature and its implication in biosynthetic and biodegradation pathways .

Synthesis Analysis

The synthesis of this compound involves the use of potassium carbonate in dimethyl sulfoxide at 110℃ for 24 hours . Another method involves the use of chloro-(2-dicyclohexylphosphino-2′,6′-diiso-propoxy-1,1′-biphenyl) [2-(2-aminoethyl)phenyl]palladium (II) methyl-tert-butyl ether adduct, caesium carbonate, and ruphos in tert-butyl alcohol at 100℃ for 5 hours .Chemical Reactions Analysis

The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations . It also has relevance in nature and its implication in biosynthetic and biodegradation pathways .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

This compound is used in the asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate . This process uses a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization . The self-sufficient biocatalyst achieved in situ cofactor regeneration and showed high enantioselectivity (> 99% e.e.) and yield (98.54%) .

Biosynthesis of Rosuvastatin Intermediate

The compound is a key chiral intermediate to synthesize the side chain of the lipid-lowering drug rosuvastatin . Carbonyl reductases showed excellent activity for the biosynthesis of (3R,5S)-CDHH .

Whole Cell Biotransformation Process

An efficient whole cell biotransformation process using Lactobacillus kefir was developed for the asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-dihydroxyhexanoate , a chiral building block for the HMG-CoA reductase inhibitor .

HMG-CoA Reductase Inhibitor Synthesis

The compound is a chiral building block for the HMG-CoA reductase inhibitor . This inhibitor is a compound class that lowers the cholesterol level in human blood .

Pharmaceutical Applications

Chiral alcohols are interesting building blocks for the synthesis of pharmaceuticals . For instance, chiral β-hydroxyacidesters are versatile building blocks for HMG-CoA reductase inhibitors (statines) .

Environmental Applications

Compared with the traditional chemical synthetic routes, bioasymmetric catalysis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) to (3R,5S)-CDHH exhibits obvious advantages including high stereoselectivity, high catalytic activity, relatively mild reaction conditions and low environmental pressure .

Wirkmechanismus

Target of Action

The compound’s tert-butyl group has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern, which is utilized in various chemical transformations .

Biochemical Pathways

The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways .

Eigenschaften

IUPAC Name |

tert-butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7(11(12,13)14)4-8(15)6-16/h7-8H,4-6,15H2,1-3H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUOZRYHCWOEFS-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501116879 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3R,5S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate | |

CAS RN |

1392473-89-0 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3R,5S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392473-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3R,5S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6314735.png)

![5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile](/img/structure/B6314774.png)